Tetraamminepalladium(II)hydrogencarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

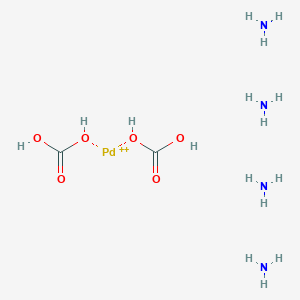

Tetraamminepalladium(II) hydrogencarbonate (chemical formula: (NH₃)₄Pd(HCO₃)₂) is a coordination complex of palladium(II) with four ammonia ligands and two hydrogen carbonate counterions. It is commercially available in purities ranging from 99% to 99.99%, with palladium content approximately 35–36% by weight . This compound is utilized in catalysis, materials science, and industrial processes requiring soluble palladium precursors. Its hazard profile includes risks of organ damage, skin sensitization, and aquatic toxicity, necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraamminepalladium (II) hydrogen carbonate can be synthesized by reacting palladium chloride with ammonia in the presence of carbon dioxide. The reaction typically involves dissolving palladium chloride in water, followed by the addition of ammonia and carbon dioxide. The resulting solution is then allowed to crystallize, yielding tetraamminepalladium (II) hydrogen carbonate .

Industrial Production Methods

Industrial production of tetraamminepalladium (II) hydrogen carbonate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraamminepalladium (II) hydrogen carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form palladium oxide.

Reduction: It can be reduced to metallic palladium.

Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand substitution reactions often involve the use of phosphines or amines under mild conditions.

Major Products

Oxidation: Palladium oxide.

Reduction: Metallic palladium.

Substitution: Various palladium complexes with different ligands.

Scientific Research Applications

Tetraamminepalladium(II) hydrogen carbonate is a coordination complex of palladium that has various applications in scientific research . It is also known as tetraamminepalladium(II) bicarbonate .

Applications

Tetraamminepalladium(II) hydrogen carbonate is widely utilized in research with a focus on catalysis, electrochemistry, nanotechnology, environmental chemistry, and biomedical applications .

Catalysis

This compound acts as an effective catalyst in various organic reactions, especially in the synthesis of fine chemicals and pharmaceuticals, increasing reaction rates and yields .

Electrochemistry

It is employed in electrochemical applications like fuel cells and sensors because it can facilitate electron transfer processes, boosting efficiency and performance .

Nanotechnology

Researchers use it to create palladium nanoparticles, which have applications in electronics and materials science, providing better properties compared to bulk materials .

Environmental Chemistry

This compound is being explored for its potential in pollutant degradation and remediation processes, offering a greener alternative to traditional methods .

Biomedical Applications

It is being investigated for use in targeted drug delivery systems, using its unique properties to improve therapeutic efficacy while minimizing side effects .

Preparation Method

Mechanism of Action

The mechanism of action of tetraamminepalladium (II) hydrogen carbonate involves its ability to form strong complexes with both inorganic and organic ligands. Palladium ions can disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules, such as proteins or DNA . This interaction can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Tetraamminepalladium Compounds

Table 1: Key Properties of Tetraamminepalladium(II) Complexes

| Compound Name | Formula | Pd Content (%) | Solubility/Form | Key Applications | Hazard Profile |

|---|---|---|---|---|---|

| Tetraamminepalladium(II) hydrogencarbonate | (NH₃)₄Pd(HCO₃)₂ | 35–36 | Solid (35% Pd) or solution (8–10% Pd) | Catalysis, precursor synthesis | H302, H317, H318, H373, H410 |

| Tetraamminepalladium(II) chloride | [(NH₃)₄Pd]Cl₂ | 43 | Solid (yellow) or solution (100 g/L) | Electroplating, nanoparticle synthesis | Likely corrosive/toxic (similar to Pd salts) |

| Tetraamminepalladium(II) sulfate | [(NH₃)₄Pd]SO₄ | 37–39 | Solution (75 g/L Pd) | Electroplating, conductive coatings | Not specified; assumed toxic |

| Tetraamminepalladium(II) nitrate | (NH₃)₄Pd₂ | ~50 (solution) | Solution (3–4% Pd) | Catalysis, electronics | Oxidizing agent risks |

| Palladium(II) acetate | Pd(O₂CCH₃)₂ | 47 | Solid (brown) | Cross-coupling reactions | Corrosive, toxic |

Structural and Compositional Differences

- Hydrogencarbonate vs. Chloride/Sulfate : The hydrogencarbonate form incorporates HCO₃⁻ counterions, which may enhance solubility in aqueous or mildly acidic environments compared to chloride (Cl⁻) or sulfate (SO₄²⁻) derivatives. This property makes it advantageous in reactions requiring controlled Pd release .

- Palladium Content : The chloride variant has the highest Pd content (43%), making it efficient for applications requiring high metal loading. In contrast, the hydrogencarbonate’s lower Pd content (35–36%) is offset by its compatibility with carbonate-buffered systems .

Solubility and Reactivity

- Hydrogencarbonate Solutions : Available as 8–10% Pd solutions, these are less concentrated than chloride solutions (100 g/L, ~39% Pd) but are preferred in pH-sensitive reactions due to the buffering capacity of HCO₃⁻ .

- Nitrate and Acetate: Nitrate solutions (3–4% Pd) are used in low-concentration catalytic processes, while acetate is a staple in organic synthesis due to its stability in non-aqueous media .

Research Findings and Industrial Relevance

- Catalytic Efficiency : Studies suggest that hydrogencarbonate derivatives exhibit moderate activity in Heck reactions compared to acetate, likely due to slower ligand exchange kinetics .

- Stability : The hydrogencarbonate complex decomposes under acidic conditions, releasing CO₂, whereas chloride and sulfate are stable across broader pH ranges .

- Environmental Impact : All tetraamminepalladium compounds pose significant aquatic toxicity (e.g., H410 for hydrogencarbonate), necessitating stringent disposal protocols .

Biological Activity

Tetraamminepalladium(II)hydrogencarbonate, with the chemical formula [Pd(NH3)4(HCO3)2], is a palladium complex that has garnered attention for its potential biological applications, particularly in the fields of medicine and environmental science. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized from dichlorodiamminepalladium(II) through a reaction with sodium bicarbonate in an ammonia solution. The general reaction can be summarized as follows:

This method yields a high purity product (>99.95%) and is efficient in avoiding toxic byproducts such as chloride ions .

2.1 Antimicrobial Properties

Research indicates that palladium complexes, including this compound, exhibit significant antimicrobial activity. A study demonstrated that palladium(II) complexes possess antibacterial properties against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

2.2 Cytotoxicity and Anticancer Potential

This compound has shown promise in anticancer research. In vitro studies have reported that palladium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress response pathways . The compound's interaction with DNA has also been documented, suggesting potential mutagenic effects that could be leveraged for targeted cancer therapies .

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating effective cell death at concentrations above 20 µM. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Studies have shown that palladium can bind to DNA, leading to structural changes that may inhibit replication and transcription processes .

- Oxidative Stress Induction : Palladium complexes can generate ROS, which damage cellular components and trigger apoptotic pathways in cancer cells .

- Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and eventual cell lysis .

5. Safety and Toxicology

Despite its promising biological activities, the safety profile of this compound requires careful consideration. Toxicological studies indicate potential nephrotoxic effects at high concentrations, necessitating further research to establish safe dosage levels for therapeutic use .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tetraamminepalladium(II) hydrogencarbonate, and how can purity be optimized?

Synthesis typically involves aqueous routes using palladium precursors (e.g., Pd(NO₃)₂) with ammonia and hydrogencarbonate ligands under controlled pH. Incipient wetness impregnation (IWI) is a method where an aqueous solution of tetraamminepalladium(II) nitrate is used to impregnate catalyst supports, followed by calcination . Purity optimization requires rigorous control of stoichiometry, pH (~8–10), and thermal conditions during crystallization. Analytical techniques like ICP-OES and X-ray diffraction (XRD) are critical for verifying Pd content (typically 35–36% ) and phase purity .

Q. How is the crystal structure of Tetraamminepalladium(II) hydrogencarbonate determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection involves φ and ω scans with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 123 K) to minimize thermal motion . The SHELX suite (e.g., SHELXL) refines atomic positions using full-matrix least-squares on F², with hydrogen atoms placed geometrically and optimized via difference Fourier maps . Absorption corrections are applied using CrysAlisPro, based on Clark & Reid’s multi-faceted crystal model .

Q. What analytical techniques are recommended for characterizing hydrogen bonding interactions in this compound?

Hydrogen-bond geometry (bond lengths, angles) is derived from SCXRD data. Symmetry codes (e.g., -x+1, -y+1, -z) describe intermolecular interactions . Fourier-transform infrared (FTIR) spectroscopy can validate NH₃ and HCO₃⁻ vibrational modes, while thermal gravimetric analysis (TGA) assesses thermal stability linked to hydrogen bond networks .

Q. How does the hydrogencarbonate ligand influence the compound’s stability and reactivity?

The hydrogencarbonate ligand acts as a bridging anion, stabilizing the Pd(NH₃)₄²⁺ complex through hydrogen bonding and electrostatic interactions. Symmetry operations (e.g., x+1, y, z) reveal extended hydrogen-bonded networks that enhance crystalline stability . Reactivity in catalysis (e.g., selective reduction) depends on ligand lability, which can be probed via cyclic voltammetry or in situ XAFS .

Q. What are the catalytic applications of Tetraamminepalladium(II) hydrogencarbonate, and how are catalytic mechanisms studied?

It serves as a precursor for Pd-based catalysts in hydrogenation and selective catalytic reduction (SCR). Mechanistic studies involve kinetic experiments (e.g., turnover frequency measurements) paired with spectroscopic methods (e.g., DRIFTS for surface intermediates) . Catalyst activation often requires thermal decomposition to generate active Pd sites.

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., anomalous thermal parameters) be resolved?

Discrepancies in atomic displacement parameters (ADPs) may arise from absorption errors or twinning. Multi-scan absorption corrections (e.g., using CrysAlisPro) and twin refinement (via SHELXL) mitigate these issues. Covariance matrix analysis helps quantify uncertainty in geometric parameters, while high-resolution data (θmax > 25°) improves ADP accuracy .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

Stability studies use pH-dependent solubility tests (e.g., dynamic light scattering for aggregation) and accelerated aging experiments. TGA-DSC reveals decomposition thresholds (e.g., Pd(NH₃)₄²⁺ → PdO above 200°C). In situ XRD under controlled atmospheres tracks phase transitions .

Q. How can Tetraamminepalladium(II) hydrogencarbonate act as a synthon for heterometallic coordination polymers?

The hydrogencarbonate ligand’s bifunctional coordination (via O and HCO₃⁻ groups) enables bridging to secondary metals (e.g., Cu²⁺, Fe³⁺). Solvothermal synthesis in mixed solvents (e.g., H₂O/EtOH) facilitates framework assembly, monitored by powder XRD and BET surface area analysis .

Q. What computational methods validate experimental crystallographic data?

Density functional theory (DFT) optimizes hydrogen atom positions and calculates theoretical electron density maps. Hirshfeld surface analysis quantifies intermolecular interactions, while Rietveld refinement (using TOPAS) validates powder patterns against SCXRD data .

Q. How can researchers reconcile discrepancies between theoretical and experimental Pd coordination geometries?

Ligand field distortion metrics (e.g., τ₅ for square-planar vs. tetrahedral geometry) are calculated from bond angles. EXAFS provides local coordination details, while CASSCF/NEVPT2 simulations model electronic transitions. Discrepancies often arise from crystal packing effects, addressed via periodic boundary condition (PBC) DFT .

Properties

Molecular Formula |

C2H16N4O6Pd+2 |

|---|---|

Molecular Weight |

298.59 g/mol |

IUPAC Name |

azane;carbonic acid;palladium(2+) |

InChI |

InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2 |

InChI Key |

QYYPTZGPXKUKRM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.